Begacestat (GSI-953) is a synthetically derived, potent, and selective γ-secretase inhibitor (GSI) developed by Wyeth (now Pfizer) for the potential treatment of Alzheimer's disease. [, ] It is classified as a second-generation GSI, exhibiting improved selectivity for inhibiting the cleavage of amyloid precursor protein (APP) over Notch. [, ] Begacestat has been extensively studied in preclinical models and has undergone Phase I clinical trials, demonstrating promising results in reducing amyloid-beta (Aβ) levels in both animals and humans. [, ]
The discovery and synthesis of Begacestat involved a multi-step process starting from high-throughput screening (HTS) hits. [] Structure-activity relationship (SAR) studies led to the development of potent, Notch-sparing GSIs. Initial compounds containing metabolically labile methyl groups were modified to incorporate trifluoromethyl groups, improving in vivo potency and metabolic stability. [] Further side chain modifications resulted in the development of Begacestat. [] The detailed synthetic route and specific reaction conditions are described in the source paper. []
Begacestat exerts its therapeutic effect by selectively inhibiting the γ-secretase enzyme complex. [] This enzyme is responsible for the final cleavage of APP, leading to the formation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer's disease. [] Begacestat preferentially targets the cleavage of APP over other γ-secretase substrates, such as Notch, thereby mitigating potential side effects associated with non-selective GSI inhibition. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2